molecular formula C18H22N2O2 B7474062 Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone

Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone

Cat. No. B7474062
M. Wt: 298.4 g/mol
InChI Key: QXJNXBOXYUHIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone, also known as CPP, is a small molecule that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CPP is a piperazine derivative that has a cyclopropane ring attached to it. This molecule has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has been shown to bind to the dopamine D2 receptor and inhibit its activity. This results in a decrease in dopamine release, which may contribute to its therapeutic effects in diseases such as schizophrenia. Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has also been shown to inhibit the activity of the enzyme histone deacetylase, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, improvement of cognitive function, and modulation of dopamine receptors. Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has also been shown to have anti-inflammatory effects and to inhibit the activity of the enzyme histone deacetylase.

Advantages and Limitations for Lab Experiments

Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its small size, which makes it easy to synthesize and study. Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone also has a well-defined mechanism of action, which makes it a useful tool for studying dopamine receptors and histone deacetylase. However, Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone. One direction is to further study its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and schizophrenia. Another direction is to study its mechanism of action in more detail, including its interactions with other receptors and enzymes. In addition, further studies are needed to determine the safety and efficacy of Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone in humans, which may lead to the development of new drugs based on Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone.

Synthesis Methods

Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone can be synthesized using various methods, including the reaction of piperazine with cyclopropanecarbonyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 1-phenylcyclopropanecarbonyl chloride with piperazine in the presence of a base, such as pyridine. Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has also been synthesized using a one-pot reaction of cyclopropanecarbonyl chloride, piperazine, and benzaldehyde in the presence of a base, such as sodium hydride.

Scientific Research Applications

Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and schizophrenia. Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has been studied as a potential treatment for schizophrenia due to its ability to modulate dopamine receptors.

properties

IUPAC Name

cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c21-16(14-6-7-14)19-10-12-20(13-11-19)17(22)18(8-9-18)15-4-2-1-3-5-15/h1-5,14H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJNXBOXYUHIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone

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